6-Fluoro-4-chromanone oxime
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Overview
Description
6-Fluoro-4-chromanone oxime is a fluorinated heterocyclic compound that features a benzene-fused dihydropyran ring with a fluorine and a ketone substituent. This compound is known for its enhanced lipophilicity due to the fluorine group, which also facilitates further functionalization via nucleophilic aromatic substitution . The ketone substituent supports functionalization through aldol reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Fluoro-4-chromanone oxime can be synthesized through a multi-step process. One common method involves the reaction of 6-fluoro-4-chromanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-chromanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be fully aromatized in an oxidation reaction catalyzed by iodine.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Iodine is commonly used as a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aromatized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromanone derivatives.
Scientific Research Applications
6-Fluoro-4-chromanone oxime has several applications in scientific research:
Mechanism of Action
The mechanism by which 6-Fluoro-4-chromanone oxime exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like Sirtuin 2, thereby inhibiting their activity. This interaction can affect various biological pathways related to aging and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-chromanone: Shares a similar structure but lacks the oxime group.
4-Chromanone: Lacks the fluorine substituent, resulting in different chemical properties.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen in the ring structure.
Uniqueness
6-Fluoro-4-chromanone oxime is unique due to its combination of a fluorine substituent and an oxime group, which enhances its lipophilicity and reactivity. This makes it particularly useful in applications requiring specific functionalization and enzyme inhibition .
Properties
IUPAC Name |
N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCJVKPPHVLPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=NO)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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